molecular formula C10H13NO3 B8622551 2-Amino-6-ethyl-4-methoxy-benzoic acid

2-Amino-6-ethyl-4-methoxy-benzoic acid

Cat. No.: B8622551
M. Wt: 195.21 g/mol
InChI Key: QQWSXCYCMWIZKU-UHFFFAOYSA-N
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Description

2-Amino-6-ethyl-4-methoxy-benzoic acid is a useful research compound. Its molecular formula is C10H13NO3 and its molecular weight is 195.21 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H13NO3

Molecular Weight

195.21 g/mol

IUPAC Name

2-amino-6-ethyl-4-methoxybenzoic acid

InChI

InChI=1S/C10H13NO3/c1-3-6-4-7(14-2)5-8(11)9(6)10(12)13/h4-5H,3,11H2,1-2H3,(H,12,13)

InChI Key

QQWSXCYCMWIZKU-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC(=C1)OC)N)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Compound O (21.9 g, 82.0 mmol) in H2O, THF, and MeOH (3:1:1, 255 mL) was treated with lithium hydroxide (9.80 g, 410 mmol) at 100° C. for 2 hours under N2. The reaction mixture was partially concentrated and the remaining aqueous phase was washed with dichloromethane (50 mL). The aqueous phase was acidified to pH 4-5 with 3 N HCl and then extracted with ethyl acetate (3×400 mL). The combined organic solutions were washed with saturated NaCl solution and dried over anhydrous Na2SO4. Filtration and concentration by rotary evaporation provided compound R (15.71 g, 98%) as an off-white powder. 1H NMR (CDCl3, 400 MHz) δ: 6.18 (d, 1H, J=2.0 Hz), 6.01 (d, 1H, J=2.0 Hz), 3.79 (s, 3H), 2.93 (q, 2H, J=7.0 Hz), 1.23 (t, 3H, J=7.5 Hz). ESMS m/z: 196.0 [M+H]+, 178.0 [M−OH]+.
Quantity
21.9 g
Type
reactant
Reaction Step One
Name
Quantity
255 mL
Type
reactant
Reaction Step One
Quantity
9.8 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Yield
98%

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